molecular formula C17H10BrF13N2O2 B11109366 4-bromo-N'-[(2Z)-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-4-oxodecan-2-ylidene]benzohydrazide

4-bromo-N'-[(2Z)-5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-4-oxodecan-2-ylidene]benzohydrazide

Cat. No.: B11109366
M. Wt: 601.2 g/mol
InChI Key: ZRTYEVHTWJUMSZ-YWHDFPIWSA-N
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Description

4-BROMO-N’-[(2Z)-5,5,6,6,7,7,8,8,9,9,10,10,10-TRIDECAFLUORO-4-OXO-2-DECANYLIDENE]BENZOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzohydrazides, which are characterized by the presence of a hydrazide group attached to a benzene ring. The presence of bromine and a highly fluorinated alkyl chain in its structure makes it particularly interesting for research in materials science and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N’-[(2Z)-5,5,6,6,7,7,8,8,9,9,10,10,10-TRIDECAFLUORO-4-OXO-2-DECANYLIDENE]BENZOHYDRAZIDE typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzohydrazide and a fluorinated aldehyde.

    Condensation Reaction: The 4-bromobenzohydrazide reacts with the fluorinated aldehyde under acidic or basic conditions to form the desired product. The reaction is usually carried out in a solvent such as methanol or ethanol.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N’-[(2Z)-5,5,6,6,7,7,8,8,9,9,10,10,10-TRIDECAFLUORO-4-OXO-2-DECANYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazide group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-BROMO-N’-[(2Z)-5,5,6,6,7,7,8,8,9,9,10,10,10-TRIDECAFLUORO-4-OXO-2-DECANYLIDENE]BENZOHYDRAZIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: Used in the development of advanced materials with specific properties such as hydrophobicity and thermal stability.

Mechanism of Action

The mechanism of action of 4-BROMO-N’-[(2Z)-5,5,6,6,7,7,8,8,9,9,10,10,10-TRIDECAFLUORO-4-OXO-2-DECANYLIDENE]BENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The highly fluorinated alkyl chain enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N’-[(2Z)-4-phenyl-2-butanylidene]benzohydrazide
  • 4-Bromo-N’-[(2Z)-4-oxo-2-butanylidene]benzohydrazide
  • 4-Bromo-N’-[(2Z)-4-methyl-2-butanylidene]benzohydrazide

Uniqueness

The uniqueness of 4-BROMO-N’-[(2Z)-5,5,6,6,7,7,8,8,9,9,10,10,10-TRIDECAFLUORO-4-OXO-2-DECANYLIDENE]BENZOHYDRAZIDE lies in its highly fluorinated alkyl chain, which imparts distinct physicochemical properties such as increased hydrophobicity and thermal stability. These properties make it particularly valuable for applications in advanced materials and drug development.

Properties

Molecular Formula

C17H10BrF13N2O2

Molecular Weight

601.2 g/mol

IUPAC Name

4-bromo-N-[(Z)-(5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-4-oxodecan-2-ylidene)amino]benzamide

InChI

InChI=1S/C17H10BrF13N2O2/c1-7(32-33-11(35)8-2-4-9(18)5-3-8)6-10(34)12(19,20)13(21,22)14(23,24)15(25,26)16(27,28)17(29,30)31/h2-5H,6H2,1H3,(H,33,35)/b32-7-

InChI Key

ZRTYEVHTWJUMSZ-YWHDFPIWSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=C(C=C1)Br)/CC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)Br)CC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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